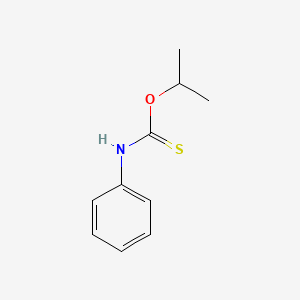

O-isopropyl phenylthiocarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

O-propan-2-yl N-phenylcarbamothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-8(2)12-10(13)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFQKLYYYLPHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944109 | |

| Record name | O-Propan-2-yl hydrogen phenylcarbonimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-31-4 | |

| Record name | NSC4621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Propan-2-yl hydrogen phenylcarbonimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of O Isopropyl Phenylthiocarbamate

Classical Synthetic Routes to O-isopropyl Phenylthiocarbamate and Related Analogues

Traditional methods for synthesizing thiocarbamates, including this compound, have long been established in organic chemistry. These routes typically involve the reaction of fundamental building blocks under well-understood conditions.

Reactions Involving Isopropyl Alcohol and Phenyl Isothiocyanate

The most direct and common method for the synthesis of this compound is the addition reaction between isopropyl alcohol and phenyl isothiocyanate. wikipedia.org In this reaction, the oxygen atom of the isopropyl alcohol acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

This reaction is often facilitated by a base catalyst to enhance the nucleophilicity of the alcohol. A general procedure involves dissolving the alcohol in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by the addition of the aryl isothiocyanate. nih.gov A catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added at a reduced temperature (e.g., 0 °C) before the mixture is allowed to warm to room temperature. nih.gov The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). nih.gov

Reaction Scheme:

Approaches via Carbamoyl Sulfenyl Chlorides and Related Intermediates

An alternative, though less direct, pathway to thiocarbamates involves intermediates such as thiocarbamoyl chlorides. wikipedia.org For the synthesis of O-thiocarbamates like this compound, the corresponding O-alkyl thiocarbamoyl chloride would be required. However, a more common route involves the synthesis of S-thiocarbamates from dialkylthiocarbamoyl chlorides and thiols. wikipedia.org

A related synthetic strategy involves a one-pot reaction where an alkyl xanthate is produced and subsequently chlorinated to yield an alkyl chloroformate (O-alkyl carbonochloridothioate). researchgate.net This intermediate can then react with an appropriate amine to form the desired thiocarbamate. researchgate.net

Transamidation and Esterification Protocols in Thiocarbamate Formation

Transamidation and esterification represent versatile protocols for modifying amide and ester functionalities, respectively, and can be conceptually extended to their thio-analogues.

Transamidation: The direct exchange of an amine group in an amide or thioamide, known as transamidation, has emerged as a valuable synthetic tool. nih.gov While traditional methods were often limited, recent advances have described the first general methods for the direct transamidation of thioamides using non-nucleophilic anilines, a process enabled by the ground-state-destabilization of the thioamide bond. nih.govrsc.org This N–C(S) transacylation is highly chemoselective and can proceed without transition-metal catalysts. nih.gov While primarily used for creating new thioamides from existing ones, this principle highlights a fundamental reactivity pathway for the thioamide functional group.

Esterification: In the context of thiocarbamate synthesis, esterification can refer to several processes. One such process is the reaction of thiols with carboxylic acids, activated by coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC), which can be accelerated by N,N-Dimethylaminopyridine (DMAP), to form thioesters. organic-chemistry.org Another approach involves the synthesis of S-alkyl thiocarbamates through the solvent-assisted thiocarboxylation of amines with carbon monoxide and sulfur under mild conditions. organic-chemistry.org For O-alkyl thiocarbamates, the Riemschneider synthesis provides a pathway where thiocyanates react with an alcohol under acidic conditions to form the target compound. wikipedia.org This reaction works for secondary alcohols like isopropyl alcohol, proceeding through a carbocation intermediate. wikipedia.org

Novel and Green Synthetic Approaches for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more efficient, atom-economical, and environmentally benign methods for synthesizing thiocarbamates. These approaches often involve novel catalysts or alternative energy sources to reduce waste and improve reaction conditions.

Catalyst-Mediated Synthesis of Thiocarbamates

The use of catalysts can significantly improve the efficiency and selectivity of thiocarbamate synthesis, allowing for milder reaction conditions and broader substrate scopes.

Iodine Catalysis: Molecular iodine has been shown to catalyze a practical synthesis of thiocarbamates from sodium sulfinates, isocyanides, and water, offering good functional group tolerance. organic-chemistry.org

Palladium/Titanium Catalysis: A palladium-containing catalyst on a mesoporous silica (B1680970) support (Pd/Ti-HMS-10) has been used for the synthesis of thionocarbamates from O-isopropyl xanthate and various amines in water, highlighting a green catalytic approach. researchgate.net

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Molecular Iodine (I₂) | Sodium sulfinates, isocyanides, water | Uses odorless sodium sulfinates; good functional group tolerance. | organic-chemistry.org |

| Pd/Ti-HMS-10 | O-isopropyl xanthate, amines | Reaction is performed in water, enhancing the green profile of the synthesis. | researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Alcohol, Aryl isothiocyanate | Base-catalyzed addition reaction under anhydrous conditions. | nih.gov |

Solvent-Free and Microwave-Assisted Protocols for Enhanced Efficiency

To minimize the environmental impact of chemical synthesis, solvent-free and microwave-assisted methods have gained significant attention.

Solvent-Free Synthesis: A highly efficient and straightforward method for synthesizing dithiocarbamates has been developed that proceeds without any catalyst under solvent-free conditions. organic-chemistry.orgacs.orgacs.orgcapes.gov.brnih.gov This one-pot reaction of amines, carbon disulfide, and alkyl halides occurs at room temperature and is noted for its high atom economy and simple workup, making it an environmentally benign alternative to traditional methods. organic-chemistry.orgacs.org While this specific protocol is for dithiocarbamates, it demonstrates the potential and advantages of solvent-free conditions for the synthesis of related organosulfur compounds.

Microwave-Assisted Protocols: Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates and improving yields. scielo.br The synthesis of thiosemicarbazide (B42300) derivatives, which are structurally related to thiocarbamates, has been achieved in minutes with high yields using microwave assistance, often in the absence of a solvent or with minimal solvent. mdpi.com For example, the reaction of thiosemicarbazide intermediates with aldehydes under microwave irradiation can reduce reaction times from many hours (conventional heating) to as little as 3 minutes (solvent-free microwave). mdpi.comnih.gov This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves.

| Protocol | Conditions | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating (Thiosemicarbazone Synthesis) | Ethanol solvent | 480 minutes | Standard laboratory procedure. | mdpi.com |

| Microwave-Assisted (Thiosemicarbazone Synthesis) | Ethanol solvent | 20-40 minutes | Significant reduction in reaction time. | mdpi.comnih.gov |

| Solvent-Free Microwave (Thiosemicarbazone Synthesis) | No solvent, acetic acid catalyst | 3 minutes | Extremely rapid, reduced waste. | mdpi.comnih.gov |

| Solvent-Free (Dithiocarbamate Synthesis) | Room temperature, no catalyst | 3-12 hours | No solvent, no catalyst, high atom economy, simple workup. | acs.org |

Derivatization Strategies for this compound Scaffolds

The this compound scaffold possesses several reactive sites that allow for chemical modification. These derivatization strategies are crucial for modulating the compound's physicochemical properties and for structure-activity relationship (SAR) studies. Key sites for modification include the nitrogen atom, the aromatic phenyl ring, and the sulfur atom.

N-Substitution Reactions and Their Synthetic Implications

The nitrogen atom of the thiocarbamate moiety contains a reactive N-H bond, making it a prime site for substitution reactions. These reactions typically involve the deprotonation of the nitrogen to form a nucleophilic anion, which can then react with various electrophiles.

N-Alkylation: The most common N-substitution is alkylation, where an alkyl group is introduced onto the nitrogen atom. This can be achieved by treating the this compound with a strong base, such as sodium hydride, to deprotonate the nitrogen, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. youtube.com This process is analogous to the Williamson ether synthesis. youtube.com Modern, greener approaches utilize ruthenium-catalyzed reactions that can directly alkylate amines using alcohols, producing water as the only byproduct. rsc.orgnih.gov

N-Acylation: Similarly, acylation introduces an acyl group (R-C=O) onto the nitrogen. This is typically accomplished by reacting the thiocarbamate with an acyl chloride or anhydride (B1165640) under basic conditions. The resulting N-acyl derivatives can exhibit different chemical properties and biological activities. For example, catalyst-free methods have been developed for the synthesis of N-acyl thiocarbamides from activated amides and thiocyanate (B1210189) salts. dntb.gov.ua

N-Arylation: The introduction of an aryl group at the nitrogen position can be achieved through cross-coupling reactions. Catalytic systems, often employing copper or palladium, can facilitate the coupling of the thiocarbamate's N-H bond with aryl halides or arylboronic acids. researchgate.net

These N-substitution reactions are synthetically valuable as they allow for the creation of a diverse library of this compound derivatives. The introduction of different alkyl, acyl, or aryl groups can significantly alter the molecule's steric and electronic properties, which is a fundamental strategy in medicinal chemistry and agrochemical development for optimizing efficacy and selectivity.

Aromatic Ring Functionalization for Structure-Activity Modulation

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, allowing for the introduction of a wide range of functional groups. masterorganicchemistry.com The existing thiocarbamate substituent directs the position of the incoming electrophile to either the ortho, meta, or para positions.

The -O-C(=S)NH- group's directing effect is determined by the interplay of its inductive and resonance effects. The oxygen and nitrogen atoms can donate lone-pair electron density to the ring via resonance, which tends to activate the ring and direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the electronegativity of these atoms and the carbonyl-like thiocarbonyl group exert an electron-withdrawing inductive effect. Generally, groups with lone pairs adjacent to the aromatic ring are ortho-, para-directing activators. wikipedia.org

Common SEAr reactions that can be applied to the phenyl ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl (-R) or acyl (-COR) groups, respectively. These reactions require a strong electrophile, typically generated with a Lewis acid catalyst. wikipedia.org

Functionalizing the aromatic ring is a critical strategy for modulating a molecule's biological activity. The position, size, and electronic nature of the substituent can influence how the molecule interacts with its biological target, as well as affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Modifications at the Sulfur Moiety and Resulting Compound Classes

The sulfur atom in the thiocarbonyl group (C=S) is a key site for chemical modification, leading to different classes of compounds.

Oxidation: The sulfur atom can be oxidized to form various sulfur-oxygen species. For instance, oxidation can yield a thiocarbamate-S-oxide. nih.govacs.org These oxidized species can have altered reactivity and biological profiles. The atmospheric oxidation of thiocarbamate herbicides by hydroxyl radicals has been studied, indicating that the sulfur moiety is a reactive center. nih.govacs.org

Newman-Kwart Rearrangement (NKR): This is a significant thermal rearrangement specific to O-aryl thiocarbamates. When heated, this compound can isomerize to its S-isomer, S-phenyl isopropylthiocarbamate. wikipedia.org This thione-to-thiol rearrangement involves the migration of the aryl group from the oxygen atom to the sulfur atom. rsc.org The NKR is an important synthetic tool because the resulting S-aryl thiocarbamates can be hydrolyzed to produce thiophenols, which are valuable intermediates in organic synthesis but can be difficult to prepare directly. wikipedia.org

Reaction with Electrophiles: The sulfur atom of the thiocarbonyl is nucleophilic and can react with electrophiles. For example, alkylation at the sulfur atom can occur, although this is less common than N-alkylation. More complex reactions can also be triggered at the sulfur center. For example, the reaction of thiocarbamate imidazolium (B1220033) ylides with aldehydes can involve a reversible oxygen-sulfur rearrangement. nih.gov

These modifications at the sulfur atom fundamentally change the core structure of the thiocarbamate, giving access to distinct compound classes such as S-aryl thiocarbamates, thiophenols, and various sulfur-oxidized derivatives.

| Modification Site | Reaction Type | Potential Reagents | Resulting Compound Class / Implication |

| Nitrogen | N-Alkylation | NaH, Alkyl Halide; Ru catalyst, Alcohol | N-Alkyl Thiocarbamates youtube.comrsc.org |

| N-Acylation | Acyl Chloride, Base | N-Acyl Thiocarbamates dntb.gov.ua | |

| N-Arylation | Aryl Halide, Cu or Pd catalyst | N-Aryl Thiocarbamates researchgate.net | |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-phenyl Thiocarbamates youtube.com |

| Halogenation | Br₂, FeBr₃ | Halo-phenyl Thiocarbamates youtube.com | |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Acyl-phenyl Thiocarbamates wikipedia.org | |

| Sulfur | Oxidation | Oxidizing agents (e.g., peroxy acids) | Thiocarbamate-S-oxides nih.gov |

| Rearrangement | Heat (Thermal) | S-Phenyl Isopropylthiocarbamate (via NKR) wikipedia.org |

Chemical Reactivity and Transformation Pathways of O Isopropyl Phenylthiocarbamate

Hydrolytic Stability and Kinetics under Varying Environmental pH Conditions

The hydrolytic stability of O-isopropyl phenylthiocarbamate is significantly influenced by pH. Like other carbamates and their thio-analogs, it is susceptible to both acid- and base-catalyzed hydrolysis.

Under neutral conditions, hydrolysis is generally slow. However, the rate accelerates in both acidic and alkaline environments.

Acid-Catalyzed Hydrolysis: In acidic solutions, the nitrogen atom of the thiocarbamate can be protonated. This enhances the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction likely proceeds through a mechanism involving the formation of a carbocation, similar to the Riemschneider synthesis of thiocarbamates which involves acidic conditions. nih.gov

Base-Catalyzed Hydrolysis: Under alkaline conditions, hydrolysis is significantly more rapid. The mechanism for the hydrolysis of related S-aryl thiocarbamate esters has been shown to be a dissociative (E1cB) process, involving the deprotonation of the amine followed by the elimination of the leaving group. evitachem.com For this compound, the attack of a hydroxide (B78521) ion on the thiocarbonyl carbon is the predominant pathway. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the ester bond to release isopropyl alcohol and phenylthiocarbamic acid, which may further decompose.

Table 1: General Hydrolytic Behavior of this compound

| pH Condition | Relative Rate of Hydrolysis | Predominant Mechanism | Likely Products |

|---|---|---|---|

| Acidic (pH < 4) | Moderate to Fast | Acid-Catalyzed | Isopropyl alcohol, Phenylamine, Carbonyl Sulfide (B99878) |

| Neutral (pH ~7) | Slow | Uncatalyzed | Isopropyl alcohol, Phenylthiocarbamic acid |

| Alkaline (pH > 9) | Fast | Base-Catalyzed (E1cB-like) | Isopropoxide, Phenylthiocarbamate anion |

Oxidative Degradation Mechanisms and Identification of Oxidation Products

This compound can be degraded through oxidative processes that target several sites on the molecule: the sulfur atom, the isopropyl group, and the phenyl ring.

The primary site of oxidation is often the sulfur atom of the thiocarbonyl group. Reaction with oxidizing agents such as peracids (e.g., m-CPBA) can convert the thiocarbonyl (C=S) group first to a sulfoxide (B87167) (C=S=O) and then potentially to a sulfone (C=SO₂), although the latter is less common for thiocarbonyls compared to thioethers. evitachem.com This oxidation pathway is also observed in the photochemical degradation of related thiocarbamate herbicides like thiobencarb (B1683131), which forms thiobencarb sulfoxide. ekb.egekb.eg

The isopropyl group is also susceptible to oxidation. The tertiary hydrogen on the isopropyl moiety can be abstracted, leading to the formation of acetone (B3395972) and the corresponding N-phenylthiocarbamic acid fragment. mdpi.comacs.org

Furthermore, the phenyl ring can undergo oxidation, particularly by powerful oxidizing species like hydroxyl radicals (•OH). This atmospheric degradation pathway, studied for the related thiocarbamate prosulfocarb (B1679731), can lead to ring hydroxylation or the formation of products like benzaldehyde (B42025) through reactions involving the side chain. nih.govcopernicus.orgplos.org

Table 2: Potential Oxidation Products of this compound

| Reaction Site | Oxidizing Agent | Major Product(s) |

|---|---|---|

| Sulfur Atom | Peracids, •OH, O₃ | This compound-S-oxide |

| Isopropyl Group | Strong Oxidants, •OH | Acetone, N-Phenylthiocarbamic acid |

| Phenyl Ring / Side Chain | •OH Radicals | Hydroxylated Phenyl Derivatives, Benzaldehyde |

Photochemical Transformation Pathways and Photoproduct Characterization

The photochemical degradation of this compound can proceed through direct photolysis or indirect photo-oxidation.

Direct Photolysis: Absorption of UV radiation can provide sufficient energy to cleave the weaker bonds within the molecule, such as the C-O or C-S bonds, leading to fragmentation. Studies on various pesticides show that direct photolysis under UV light (e.g., 254 nm or 306 nm) leads to their degradation over time. mdpi.comwikipedia.org

Indirect Photo-oxidation: This is often a more significant pathway in the environment. It involves the reaction of the thiocarbamate with photochemically generated reactive species, primarily the hydroxyl radical (•OH). The reaction of the thiocarbamate herbicide prosulfocarb with OH radicals was found to be a major atmospheric degradation pathway, while direct photolysis under sunlight was less important. nih.govcopernicus.org For thiobencarb, UV irradiation in the presence of oxygen leads to the formation of thiobencarb sulfoxide, indicating an oxidative mechanism. ekb.egekb.eg The rate of photodegradation can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) or natural photosensitizers. mdpi.commdpi.comwikipedia.org

Key photoproducts are expected to be similar to those from oxidative degradation, with the sulfoxide being a prominent intermediate. ekb.egekb.eg Further degradation can lead to cleavage of the ester and amide linkages, ultimately mineralizing the compound.

Nucleophilic and Electrophilic Reaction Mechanisms of the Thiocarbamate Moiety

The reactivity of the thiocarbamate moiety is dominated by the electrophilic character of the thiocarbonyl carbon atom. This carbon is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Attack: The C=S double bond is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center. It readily reacts with nucleophiles such as:

Amines: Reactions with amines, such as benzylamines, can lead to nucleophilic substitution, displacing the isopropoxide group to form substituted thioureas. Studies on related aryl N-phenyl thiocarbamates suggest that these aminolysis reactions can proceed through a concerted mechanism. organic-chemistry.org

Thiols: Biological thiols like cysteine can attack the thiocarbonyl carbon, leading to the release of the alkoxy/aryloxy group. wikipedia.org

Alkoxides and Hydroxide: As discussed in the hydrolysis section, alkoxides and hydroxide ions are effective nucleophiles that attack the thiocarbonyl carbon, initiating decomposition. evitachem.com

The general mechanism involves the addition of the nucleophile to the thiocarbonyl carbon to form a tetrahedral intermediate, which then collapses by eliminating the most stable leaving group (in this case, likely isopropoxide).

Electrophilic Reactions: While the primary reactivity involves nucleophilic attack at the carbon, the sulfur atom, with its lone pairs of electrons, can act as a soft nucleophile or be targeted by soft electrophiles. However, the dominant reaction pathway for most electrophiles is oxidation of the sulfur, as discussed previously.

The thiocarbamate can be synthesized via nucleophilic reactions, for example, by the reaction of an isothiocyanate with an alcohol, which provides insight into the reverse reaction pathways. nih.gov

Thermal Decomposition Pathways and Product Analysis

The most significant and well-characterized thermal reaction for O-aryl thiocarbamates like this compound is the Newman-Kwart rearrangement. jk-sci.com

This intramolecular reaction involves the migration of the aryl (phenyl) group from the oxygen atom to the sulfur atom, converting the O-aryl thiocarbamate into its more thermodynamically stable S-aryl thiocarbamate isomer, S-isopropyl N-phenylthiocarbamate. organic-chemistry.orgwikipedia.org The driving force for this rearrangement is the formation of a strong carbon-oxygen double bond (C=O) at the expense of a weaker carbon-sulfur double bond (C=S). wikipedia.orgnih.gov

The mechanism is believed to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state. wikipedia.orgnih.gov This rearrangement typically requires high temperatures, often in the range of 200-300 °C. organic-chemistry.org However, modern methods have been developed that can facilitate this transformation under milder conditions using palladium catalysis, photoredox catalysis, or chemical oxidants. nih.gov

At temperatures above those required for rearrangement, or under pyrolytic conditions, further decomposition would occur. This would involve the cleavage of the C-N, C-S, and C-O bonds, leading to the formation of smaller, volatile fragments. While specific product analysis for this compound is not documented, decomposition of related organic structures suggests products could include carbon dioxide, carbonyl sulfide, isopropene, aniline (B41778), and various nitrogen and sulfur oxides depending on the atmosphere. evitachem.com

Table 3: Key Thermal Transformation of this compound

| Process | Temperature | Mechanism | Product |

|---|---|---|---|

| Newman-Kwart Rearrangement | High (typically >200°C) | Intramolecular, Concerted | S-isopropyl N-phenylthiocarbamate |

| Pyrolytic Decomposition | Very High | Bond Cleavage / Fragmentation | Isopropene, Aniline, COS, CO₂, etc. |

Advanced Spectroscopic and Computational Investigations of O Isopropyl Phenylthiocarbamate

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to understanding the molecular structure and behavior of O-isopropyl phenylthiocarbamate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information on its atomic connectivity, functional groups, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and the solid state. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the molecular framework.

Expected ¹H and ¹³C NMR Spectral Data: Based on the structure of this compound, the following NMR signals can be predicted. The phenyl group would show characteristic signals in the aromatic region (δ 7.0-8.0 ppm). The isopropyl moiety would exhibit a methine (CH) proton as a septet and two equivalent methyl (CH₃) groups as a doublet. The N-H proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, confirming the connectivity between the isopropyl methine proton and the two methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the isopropyl CH and CH₃ carbons, as well as the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, solidifying the connection between the phenyl ring, the thioamide group, and the O-isopropyl group.

Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in motion, solid-state NMR can reveal structural details in a crystalline or amorphous solid. evitachem.com For this compound, ssNMR could provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group, and characterize the conformational states (e.g., rotation around the C-N and C-O bonds) present in the solid phase. libretexts.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to enhance the signal of low-abundance ¹³C nuclei and average out anisotropic interactions. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) values based on analogous structures and standard NMR prediction tools. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl C-H (ortho, meta, para) | 7.2 - 7.6 | 120 - 135 |

| Phenyl C (ipso) | - | ~140 |

| N-H | 8.5 - 9.5 (broad) | - |

| C=S | - | 185 - 195 |

| O-CH(CH₃)₂ | 5.0 - 5.5 (septet) | 70 - 75 |

| O-CH(CH₃)₂ | 1.3 - 1.5 (doublet) | 20 - 25 |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information on molecular conformation and hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. A key band would be the N-H stretching vibration, typically appearing in the 3200-3400 cm⁻¹ region. The position and shape of this band can indicate the extent of hydrogen bonding. nih.gov Other significant peaks include the aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches of the isopropyl group (below 3000 cm⁻¹), and the C-O stretching vibration (around 1100-1200 cm⁻¹). The thiocarbonyl (C=S) stretching vibration is a crucial diagnostic peak for thiocarbamates, though it can be complex and appear in a wide range (typically 1250-1020 cm⁻¹), often coupled with other vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=S bond, being highly polarizable, often gives a strong Raman signal. Aromatic ring vibrations are also typically strong in Raman spectra, aiding in the analysis of the phenyl group. The symmetric vibrations of the molecule are particularly Raman-active, making it a valuable tool for conformational analysis.

Table 2: Expected Vibrational Frequencies for this compound This table presents expected absorption regions based on data from analogous thiocarbamate and thiourea (B124793) compounds.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Moderate |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Strong |

| N-H Bend | 1500 - 1580 | Weak |

| C-N Stretch | 1300 - 1400 | Moderate |

| C=S Stretch (Thioamide I) | 1250 - 1020 | Strong |

| C-O Stretch | 1100 - 1200 | Moderate |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information. chemguide.co.uk

For this compound (molecular weight: 195.28 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺·) at m/z = 195. The subsequent fragmentation would likely proceed through several key pathways:

Alpha-cleavage: The most common fragmentation for thiocarbamates involves cleavage of bonds adjacent to the heteroatoms. A primary fragmentation would be the loss of the isopropyl group as a radical, leading to a [C₆H₅NHCSO]⁺ fragment, or the loss of an isopropoxy radical to form the [C₆H₅NCS]⁺· ion (phenyl isothiocyanate radical cation) at m/z = 135.

Loss of Propene: A common rearrangement for isopropyl ethers involves the loss of propene (C₃H₆, 42 u) via a McLafferty-type rearrangement, which would result in a fragment at m/z = 153. libretexts.org

Aromatic Fragmentation: The phenyl group itself can fragment, leading to characteristic aromatic ions such as the phenyl cation [C₆H₅]⁺ at m/z = 77. wpmucdn.com

By analyzing the relative abundance of these fragment ions, a detailed picture of the molecule's stability and bonding arrangement can be constructed.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. A single-crystal X-ray diffraction study of this compound would yield precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity and reveal the preferred conformation of the molecule in the solid state, including the planarity of the phenylthiocarbamate core and the orientation of the isopropyl group. Crucially, it would elucidate the supramolecular structure, showing how individual molecules pack together in the crystal lattice. A key feature to investigate would be intermolecular hydrogen bonding, where the N-H group of one molecule acts as a hydrogen bond donor to the C=S or C-O-C groups of a neighboring molecule. Such interactions are common in thiourea and thiocarbamate derivatives and play a critical role in defining their crystal packing. rsc.orgacs.org

While specific crystallographic data for this compound is not publicly available, analysis of related thiourea structures shows that N-H···S and N-H···O hydrogen bonds are prevalent, often leading to the formation of well-defined chains or dimeric motifs in the solid state. researchgate.net

Table 3: Illustrative Crystallographic Parameters from a Related Thiourea Derivative This data is for a representative N,N'-disubstituted thiourea and illustrates the type of information obtained from an X-ray diffraction study.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.10 |

| b (Å) | 4.60 |

| c (Å) | 20.50 |

| β (°) | 99.30 |

| C=S Bond Length (Å) | 1.68 |

| C-N Bond Length (Å) | 1.35 |

| N-H···S H-Bond Distance (Å) | 2.5 - 2.8 |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data. These computational methods can predict molecular properties, helping to interpret complex spectra and understand electronic structure and reactivity. nih.gov

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

DFT calculations would begin with a geometry optimization of the this compound molecule to find its lowest energy conformation. This predicted geometry can then be compared with experimental data from X-ray crystallography, if available.

Electronic Structure and Reactivity: DFT provides detailed information about the molecule's electronic orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. Analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich (e.g., S and O atoms) and electron-poor (e.g., N-H proton) regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Spectroscopic Property Predictions: A significant application of DFT is the prediction of spectroscopic data. By calculating the vibrational frequencies, a theoretical IR and Raman spectrum can be generated. Comparing this to the experimental spectra aids in the definitive assignment of complex vibrational modes. chemrxiv.orgchemrxiv.org Similarly, DFT can calculate NMR chemical shifts with good accuracy, which is invaluable for assigning signals in crowded regions of the experimental spectrum and for distinguishing between different possible isomers or conformers.

Ab Initio Methods for High-Accuracy Spectroscopic Parameter Calculations

In the detailed study of this compound, ab initio quantum chemistry methods serve as powerful predictive tools for elucidating its spectroscopic properties with high accuracy. These first-principles calculations, which are not reliant on empirical parameters, provide profound insights into the molecule's electronic structure and vibrational dynamics. Methodologies such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), are employed to approximate solutions to the electronic Schrödinger equation. mpg.de

Density Functional Theory (DFT) has also emerged as a computationally efficient yet robust alternative for calculating the spectroscopic parameters of organic molecules. nih.gov Functionals like B3LYP and M06-2X are commonly used in conjunction with extensive basis sets, such as the 6-311+G(d,p) or the aug-cc-pVTZ, to achieve a balance between computational cost and accuracy. nih.govnih.gov

These computational approaches are instrumental in predicting a range of spectroscopic parameters for this compound. For instance, the calculation of the vibrational spectrum (infrared and Raman) is a primary application. By optimizing the molecular geometry and computing the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates), one can obtain the harmonic vibrational frequencies. rsc.org These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.

Furthermore, ab initio methods are invaluable for predicting Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method is frequently utilized to calculate the absolute magnetic shielding tensors for each nucleus. nih.gov These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accurate prediction of ¹H and ¹³C NMR chemical shifts can help in the structural confirmation of this compound and in the interpretation of complex experimental spectra. mdpi.com

The table below provides an illustrative example of calculated vibrational frequencies for a related thiocarbamate molecule, demonstrating the type of data obtained from ab initio calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) stretch | 3400 | 3415 | N-H stretching |

| ν(C-H) aromatic stretch | 3050 | 3060 | Aromatic C-H stretching |

| ν(C=S) stretch | 1250 | 1265 | Thione C=S stretching |

| ν(C-N) stretch | 1480 | 1495 | C-N stretching |

| δ(C-H) isopropyl bend | 1380 | 1385 | Isopropyl C-H bending |

This table is illustrative and based on typical values for similar thiocarbamate compounds.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by ab initio calculations. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the temporal evolution of molecular conformations and probe intermolecular interactions. nih.gov

A primary application of MD simulations for this compound is the exploration of its conformational landscape. The molecule possesses several rotatable bonds, including the C-N bond of the thiocarbamate linkage and the C-O bond of the isopropyl group. Rotation around these bonds can give rise to various conformers with different energies and populations. MD simulations can sample these different conformations by simulating the molecule's dynamics at a given temperature, allowing it to overcome rotational energy barriers. nih.gov The resulting trajectory can be analyzed to identify the most stable conformers and to understand the pathways of conformational transitions.

Moreover, MD simulations are exceptionally well-suited for studying the intermolecular interactions of this compound with its environment, such as a solvent. By explicitly including solvent molecules in the simulation box, one can investigate the formation and dynamics of hydrogen bonds, van der Waals interactions, and other non-covalent interactions. nih.govresearchgate.net For instance, the interaction of the thiocarbonyl sulfur atom or the N-H group with polar or nonpolar solvent molecules can be quantified. This provides a molecular-level understanding of solvation effects, which can influence the molecule's conformational preferences and reactivity.

The analysis of radial distribution functions (RDFs) from the MD trajectory can reveal the average distance and coordination number of solvent molecules around specific atoms of this compound. researchgate.net This information is crucial for understanding how the molecule interacts with its surroundings.

The following table presents a hypothetical summary of results from a conformational analysis of this compound using molecular dynamics simulations.

| Conformer | Dihedral Angle (C-N-C=S) | Dihedral Angle (O-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 180° (trans) | 0° (syn) | 0.0 | 65 |

| 2 | 0° (cis) | 0° (syn) | 2.5 | 15 |

| 3 | 180° (trans) | 180° (anti) | 1.8 | 20 |

This table is a hypothetical representation of typical data obtained from MD simulations for conformational analysis.

Mechanistic Studies of Biological Interactions of O Isopropyl Phenylthiocarbamate Non Human Systems

Biochemical Modes of Action in Plant Systems

The herbicidal activity of O-isopropyl phenylthiocarbamate is rooted in its ability to disrupt fundamental biochemical processes within plant cells. Research into its mode of action, and that of structurally related thiocarbamates, points towards a primary impact on lipid metabolism and cell division.

Enzyme Inhibition Studies in Specific Plant Metabolic Pathways (e.g., Acetyl-CoA Carboxylase, Fatty Acid Synthase)

While direct studies on this compound are limited, the broader class of thiocarbamate herbicides is known to interfere with lipid biosynthesis. This interference is often attributed to the inhibition of key enzymes in the fatty acid synthesis pathway. Acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) are critical enzymes in this pathway, responsible for the production of fatty acids necessary for membrane formation and energy storage. The herbicidal action of some compounds involves the inhibition of these enzymes, leading to a cascade of metabolic disruptions.

Interference with Plant Hormone Regulation Pathways and Growth Effects

This compound and related carbamate (B1207046) herbicides can interfere with plant growth and development by disrupting microtubule organization. For instance, studies on the closely related compound isopropyl-N-phenyl carbamate (IPC) have shown that it does not depolymerize microtubules but rather damages the microtubule-organizing centers (MTOCs). This leads to the fragmentation of MTOCs, resulting in abnormal spindle formation during cell division and ultimately inhibiting plant growth.

Furthermore, some herbicides can mimic or antagonize the action of natural plant hormones. Synthetic auxins, for example, deregulate growth by binding to specific receptor proteins. While the direct interaction of this compound with specific hormone receptors has not been fully elucidated, its observed effects on plant growth, such as inhibition of root and shoot elongation, suggest a potential interference with hormonal signaling pathways that govern cell division and expansion. The application of certain chemical inhibitors has been shown to phenocopy the effects of mutations in phytohormone biosynthesis pathways, indicating that external compounds can significantly impact plant development by targeting these sensitive regulatory networks. nih.gov

Disruptions in Lipid Biosynthesis and Membrane Integrity in Target Organisms

The inhibition of fatty acid biosynthesis by thiocarbamates has profound consequences for membrane integrity. Lipids are fundamental components of cellular membranes, providing structural integrity and regulating permeability. A reduction in the availability of fatty acids disrupts the formation and maintenance of these membranes, leading to increased permeability, leakage of cellular contents, and ultimately cell death. The herbicidal symptoms associated with thiocarbamate treatment, including wilting and necrosis, are indicative of widespread membrane dysfunction.

Interactions with Microbial Systems

The environmental fate and efficacy of this compound are significantly influenced by its interactions with soil microorganisms. These interactions primarily involve enzymatic biotransformation and can lead to shifts in the composition and activity of microbial communities.

Enzymatic Biotransformation by Microbial Strains

Soil microorganisms play a crucial role in the degradation of thiocarbamate herbicides. ucanr.edu Microbial breakdown is considered the primary mechanism for the disappearance of these compounds from the soil. ucanr.edu Studies on various thiocarbamates have demonstrated that microbial populations can utilize these herbicides as a source of carbon and nitrogen.

The initial step in the microbial degradation of many thiocarbamates involves the cleavage of the thioester bond by enzymes such as hydrolases. nih.gov This initial breakdown can lead to the formation of various metabolites. For instance, the degradation of the thiocarbamate molinate (B1677398) by a bacterial consortium was initiated by an actinomycete strain that cleaved the thioester bond, producing ethanethiol (B150549) and diethyl disulphide. nih.gov Subsequent metabolism of these intermediates by other members of the microbial community led to the complete mineralization of the herbicide. nih.gov

The rate of degradation is influenced by environmental factors and the specific microbial populations present. In some cases, a consortium of different microbial species is required for complete mineralization, with different species carrying out different steps of the degradation pathway in a process of metabolic and detoxifying association. nih.gov

Effects on Microbial Community Dynamics in Environmental Contexts

The introduction of herbicides like this compound into the soil can alter the structure and function of microbial communities. isws.org.in The effects can be varied, with some microbial populations being inhibited while others may be stimulated, particularly those capable of utilizing the herbicide as a substrate.

Long-term application of some herbicides has been shown to cause significant changes in microbial community structure. researchgate.net For example, the application of the thiocarbamate herbicide benthiocarb was found to increase the numbers of heterotrophic bacteria while sometimes decreasing autotrophic populations. researchgate.net The dissipation of the herbicide in the soil was linked to microbial activity. researchgate.net

Comparative Molecular Mechanisms Across Diverse Non-Human Biological Targets

The biological activity of this compound has been primarily characterized through its inhibitory effects on specific enzymes. The most well-documented interaction is with tyrosinase, a key enzyme in melanin (B1238610) synthesis in a wide range of organisms. Additionally, its potential interactions with other crucial enzymes, such as those involved in detoxification pathways, are of significant interest for understanding its broader biological impact.

Tyrosinase Inhibition: A Primary Mechanism

This compound is a recognized inhibitor of tyrosinase, a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, and is responsible for pigmentation in various organisms, including fungi and insects. The inhibitory action of phenylthiocarbamate derivatives is often attributed to their ability to chelate the copper ions within the active site of the enzyme, thereby preventing the binding of the natural substrate.

Kinetic studies on mushroom tyrosinase have revealed that related thiocarbamate compounds act as competitive inhibitors. This mode of inhibition suggests that the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. The structural similarity of the thiocarbamate moiety to portions of the tyrosine substrate likely facilitates this direct competition.

Interaction with Detoxification Enzymes: A Putative Target

In insects and other organisms, detoxification enzymes such as glutathione (B108866) S-transferases (GSTs) play a critical role in neutralizing and eliminating foreign compounds (xenobiotics). GSTs catalyze the conjugation of glutathione to a wide variety of electrophilic substrates, rendering them more water-soluble and easier to excrete. While direct kinetic data for the interaction between this compound and insect GSTs is not extensively documented in publicly available research, the chemical nature of thiocarbamates suggests a potential for interaction.

The sulfur atom in this compound could potentially interact with the active site of GSTs. However, without specific experimental data, the nature of this interaction—whether it is inhibitory, a substrate for conjugation, or non-interactive—remains speculative. The diversity of GST isoenzymes across different insect species further complicates predictions of a uniform mechanism.

Comparative Analysis of Molecular Interactions

A comparative analysis of the molecular mechanisms of this compound highlights its specificity towards certain biological targets. The well-established inhibition of tyrosinase contrasts with the hypothetical interaction with glutathione S-transferases, underscoring the need for further empirical data to fully map its biological activity profile.

The table below summarizes the known and putative molecular interactions of this compound with these two distinct non-human biological targets.

| Biological Target | Organism (Example) | Mechanism of Interaction | Type of Interaction | Supporting Evidence |

| Tyrosinase | Mushroom (Fungus) | Competitive inhibition, likely through chelation of copper ions in the active site. | Enzyme Inhibition | Kinetic studies on related thiocarbamate compounds. |

| Glutathione S-transferase (GST) | Insects | Putative interaction; may act as a substrate or inhibitor. | Unknown | General role of GSTs in xenobiotic detoxification. |

Table 1: Comparative Molecular Mechanisms of this compound

This comparative view reveals that while the interaction with tyrosinase is specific and mechanistically defined, the role of this compound in modulating detoxification pathways, such as those involving GSTs, requires direct investigation. Future research, including kinetic assays and structural biology studies, is necessary to elucidate the precise nature of these interactions and to build a more comprehensive understanding of the compound's biological effects across a wider range of non-human systems.

Environmental Dynamics and Degradation Processes of O Isopropyl Phenylthiocarbamate

Photolytic Degradation in Aqueous and Atmospheric Environments

The absorption of light energy can induce chemical transformations in organic molecules, a process known as photolysis. For O-isopropyl phenylthiocarbamate, photolytic degradation can occur in both aquatic and atmospheric systems, influencing its environmental persistence.

Identification of Photodegradation Products and Pathways

While specific studies on the photolysis of this compound are not extensively documented, the photochemical behavior of analogous aryl thiocarbamates suggests potential degradation pathways. A significant photochemical reaction for O-aryl thiocarbamates is the photo-Fries rearrangement, which would involve the migration of the thiocarbamoyl group on the phenyl ring. Another potential pathway is the homolytic cleavage of the C-S or S-O bonds, leading to the formation of various radical species. These highly reactive intermediates would then undergo further reactions with surrounding molecules, such as oxygen and water, to form a variety of degradation products.

Based on studies of other thiocarbamate herbicides, potential photodegradation products could include the corresponding carbamate (B1207046), as well as oxidation products like sulfoxides and sulfones. The phenyl ring itself may also undergo hydroxylation or cleavage under certain photolytic conditions. The specific product distribution will depend on factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix (e.g., water, air, soil surface).

Quantum Yields and Photolytic Half-Life Determinations

The quantum yield represents the efficiency of a photochemical process, specifically the number of molecules undergoing a particular reaction for each photon absorbed. To date, specific quantum yield values for the photodegradation of this compound have not been reported in the literature.

Similarly, the photolytic half-life, which is the time required for half of the initial concentration of the compound to be degraded by light, is not well-established. This value is highly dependent on environmental conditions, including the intensity and spectrum of solar radiation, the presence of substances that can quench or sensitize the photoreaction, and the depth in the water column for aqueous environments. Extrapolation from data on other thiocarbamate herbicides suggests that the photolytic half-life could range from hours to days under direct sunlight.

Hydrolytic Degradation Pathways in Aquatic Systems

Hydrolysis, the reaction with water, is a critical degradation pathway for many organic compounds in aquatic environments. The stability of this compound in water is significantly influenced by the pH of the system.

pH-Dependent Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound is subject to catalysis by both acids and bases, but the rate is particularly accelerated under alkaline conditions. Studies on analogous O-aryl N-phenylthiocarbamates indicate that the hydrolysis in alkaline solutions likely proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org In this pathway, a hydroxide (B78521) ion removes the proton from the nitrogen atom, forming an anionic intermediate. This is followed by the rate-determining elimination of the aryloxide group to form phenyl isothiocyanate. The rate of this reaction is directly proportional to the hydroxide ion concentration. rsc.org

Under acidic conditions, the hydrolysis is generally slower. The mechanism likely involves the protonation of the sulfur or oxygen atom, making the carbonyl carbon more susceptible to nucleophilic attack by water.

The table below illustrates the general trend of hydrolysis rates for similar carbamates at different pH levels, although specific data for this compound is not available.

| pH Range | General Hydrolysis Rate | Predominant Mechanism |

| Acidic (pH < 4) | Slow | Specific acid catalysis |

| Neutral (pH 4-8) | Moderate | Neutral hydrolysis and base catalysis |

| Alkaline (pH > 8) | Rapid | E1cB mechanism (base catalysis) rsc.org |

This table provides a generalized representation based on the behavior of similar carbamate compounds.

Identification of Hydrolysis Intermediates and Stable Products

The hydrolysis of this compound is expected to yield several key intermediates and final products. Under alkaline conditions, following the E1cB mechanism, the primary intermediates are expected to be phenyl isothiocyanate and the isopropyl alcohol . Phenyl isothiocyanate is unstable in water and will subsequently hydrolyze to aniline (B41778) and carbon dioxide .

Under acidic conditions, direct nucleophilic attack by water on the carbonyl carbon would lead to the formation of an unstable tetrahedral intermediate, which would then break down to form isopropyl alcohol , aniline , and carbonyl sulfide (B99878) .

Therefore, the stable end products of the complete hydrolysis of this compound in aquatic systems are primarily aniline, isopropyl alcohol, and either carbon dioxide or carbonyl sulfide, depending on the pH.

Biodegradation by Soil and Water Microorganisms

The breakdown of this compound by living organisms, particularly microorganisms, is a crucial process in its environmental dissipation, especially in soil and aquatic sediments.

The microbial degradation of thiocarbamate herbicides is a well-documented phenomenon. acs.org A diverse range of soil and water microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down these compounds. The rate and extent of biodegradation are influenced by several factors, including soil type, moisture content, temperature, pH, and the composition of the microbial community. acs.org

The primary metabolic pathways involved in the biodegradation of thiocarbamates are hydrolysis and oxidation. mdpi.com Microorganisms can utilize the compound as a source of carbon and nitrogen. The initial steps often involve the cleavage of the thiocarbamate linkage by hydrolase enzymes, leading to the formation of the constituent amine and alcohol, similar to chemical hydrolysis.

Furthermore, oxidative pathways, often mediated by cytochrome P450 monooxygenases, can lead to the formation of sulfoxides and sulfones. These oxidized products may be more water-soluble and potentially more susceptible to further degradation. The aromatic ring of the aniline moiety can also be hydroxylated and subsequently cleaved by microbial dioxygenases, leading to the complete mineralization of the compound to carbon dioxide, water, and inorganic nutrients. mdpi.com

While specific microbial strains capable of degrading this compound have not been identified in the literature, it is highly probable that common soil and water bacteria and fungi, known for their ability to degrade aromatic and xenobiotic compounds, would be involved in its breakdown.

Isolation and Characterization of Thiocarbamate-Degrading Microbial Strains

The biodegradation of thiocarbamate herbicides is primarily a microbial process. cambridge.org The isolation of microorganisms capable of degrading these compounds is a key step in understanding their environmental persistence and developing bioremediation strategies. While specific studies on this compound are not extensively detailed in the reviewed literature, the general methodologies for isolating pesticide-degrading microbes are well-established and applicable. ucanr.edumdpi.com

The most common method for isolating such microbes is the enrichment culture technique. mdpi.comkpu.ca This process involves collecting soil or sediment samples from environments with a history of thiocarbamate application and incubating them in a mineral salts medium where the target compound, in this case, this compound, serves as the sole source of carbon and/or nitrogen. mdpi.comresearchgate.net This selective pressure encourages the growth of microorganisms that can utilize the compound. Through successive transfers to fresh media, a microbial consortium, and eventually pure strains with the desired degradative capabilities, can be isolated. kpu.canih.gov

Once isolated, characterization of these strains typically involves:

Phenotypic Analysis: Examining the colony morphology, cell shape, and Gram staining properties.

Genetic Identification: Sequencing the 16S rRNA gene for bacteria or the ITS region for fungi to determine their taxonomic identity. researchgate.netdocumentsdelivered.com For example, studies on other carbamates have identified bacteria from the genera Sphingobium, Novosphingobium, Acinetobacter, Alcaligenes, and Rhodococcus as effective degraders. researchgate.netdocumentsdelivered.com Several soil fungi have also been shown to degrade thiocarbamates like Ro-Neet and Sutan. cambridge.org

Metabolic Capability: Confirming the strain's ability to degrade the target compound through laboratory degradation experiments, often monitored by techniques like High-Performance Liquid Chromatography (HPLC).

Research has shown that the genes responsible for the degradation of some carbamates are located on plasmids, which can facilitate the transfer of these degradative capabilities within microbial communities. researchgate.net

Elucidation of Microbial Biotransformation Pathways and Metabolites

The microbial breakdown of this compound involves a series of enzymatic reactions that transform the parent molecule into simpler, less toxic substances. While the specific pathway for this compound is not fully elucidated in the available literature, insights can be drawn from studies on structurally similar thiocarbamates.

The degradation of thiocarbamates is an oxidative process. Studies on O-isopropyl-N-ethyl thionocarbamate (IPETC) suggest that the sulfur (S), oxygen (O), and nitrogen (N) atoms are the most likely sites for initial enzymatic attack by microbial monooxygenases or hydrolases. cambridge.org The general proposed pathway involves the hydrolysis of the ester or thioester linkage.

For this compound, a plausible degradation pathway would likely proceed as follows:

Initial Hydrolysis: The primary step is the cleavage of the thiocarbamate bond. This could occur at the ester linkage, releasing the isopropyl alcohol and a phenylthiocarbamic acid intermediate, or at the carbamate linkage, releasing phenol (B47542) and an isopropyl-thiocarbamic acid intermediate.

Formation of Amines: Research on other thiocarbamates, such as Ro-Neet and Sutan, has identified various amines as microbial breakdown products. cambridge.org This suggests that subsequent reactions lead to the formation of aniline (phenylamine) from the phenyl group.

Intermediate Breakdown: The isopropyl group is likely oxidized to acetone (B3395972) and eventually mineralized. cambridge.org The phenyl ring (aniline) is typically hydroxylated and subsequently undergoes ring cleavage, entering central metabolic pathways.

Mineralization: Ultimately, the compound is broken down into smaller molecules like carbon dioxide, water, and ammonium (B1175870) salts. cambridge.org The evolution of radioactive carbon dioxide from soils treated with radiolabelled thiocarbamates confirms that microorganisms can completely mineralize these compounds. cambridge.org

Identified degradation products from a similar compound, IPETC, included acetone, formic acid isopropyl ester, and ethylamine, supporting the proposed breakdown of the alkyl and amine portions of the molecule. cambridge.org

Factors Influencing Microbial Degradation Rates (e.g., soil properties, temperature, moisture)

The rate at which this compound degrades in the environment is not constant but is significantly influenced by a variety of biotic and abiotic factors. ucanr.edu The disappearance of thiocarbamates is much faster in non-sterilized, moist soils compared to sterilized soils, indicating that microbial activity is the primary driver of degradation. cambridge.org

Key factors affecting the microbial degradation rate include:

Soil Moisture: Moisture is a critical factor. There appears to be a crucial moisture level, above which degradation proceeds efficiently. cambridge.org For instance, one study noted a critical level of 10% for a loamy sand. cambridge.org However, excessively high moisture can lead to anaerobic conditions, which may slow down the degradation by aerobic microorganisms.

Temperature: Temperature affects both microbial activity and the chemical properties of the herbicide. Generally, degradation rates increase with temperature up to an optimal point for microbial growth, typically between 25°C and 35°C. cutm.ac.in One study found the half-life of a different herbicide, DCPA, decreased from 92 days at 10°C to 18 days at 30°C. cutm.ac.in However, studies on some thiocarbamates showed that increasing temperature only slightly increased their loss from the soil surface. cambridge.org

Soil Properties:

Organic Matter: Soil organic matter can influence degradation by affecting the bioavailability of the herbicide. High organic matter content can lead to strong adsorption, potentially reducing the amount of the chemical available to microorganisms. cambridge.orgawsjournal.org

Soil Texture and pH: Soil texture (the proportion of sand, silt, and clay) and pH affect the microbial community structure and the chemical state of the herbicide. capes.gov.br Soils with high clay content may require more herbicide for effective action due to increased adsorption. capes.gov.br

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus. A deficiency in these nutrients can limit microbial growth and, consequently, the rate of herbicide degradation.

Oxygen Availability: The availability of oxygen is crucial for aerobic degradation pathways, which are often the most rapid. In waterlogged or compacted soils, anaerobic conditions can prevail, leading to slower degradation by different microbial pathways.

Table 1: Factors Influencing the Microbial Degradation of Thiocarbamates This table is interactive. You can sort the data by clicking on the headers.

| Factor | Effect on Degradation Rate | Description |

|---|---|---|

| Microbial Activity | Increases | The primary driver of degradation. Faster in non-sterilized soil than sterilized soil. cambridge.org |

| Soil Moisture | Increases (to an optimum) | A critical moisture level is required for significant microbial activity and degradation. cambridge.org |

| Temperature | Increases (to an optimum) | Higher temperatures generally accelerate microbial metabolism and degradation, up to a certain point. cutm.ac.in |

| Soil Organic Matter | Can Decrease Bioavailability | High organic matter leads to increased adsorption, which may reduce the herbicide's availability for microbial attack. cambridge.orgawsjournal.org |

| Soil Texture | Variable | Influences water holding capacity, aeration, and adsorption. High clay content can increase adsorption. capes.gov.br |

| pH | Variable | Affects microbial community composition and the chemical form of the herbicide. capes.gov.br |

| Nutrient Availability | Increases | Adequate levels of nutrients like nitrogen and phosphorus support robust microbial populations for degradation. |

| Oxygen | Increases (for aerobic microbes) | Aerobic degradation is typically faster. Lack of oxygen in waterlogged soils slows the process. |

Sorption and Leaching Behavior in Soil Matrices

The movement and bioavailability of this compound in the environment are heavily dependent on its sorption (adsorption and absorption) to soil particles and its potential for leaching through the soil profile. These processes determine whether the compound remains in the topsoil where it can be degraded or is transported to deeper soil layers and potentially groundwater.

Sorption: The adsorption of thiocarbamate herbicides to soil is a key process controlling their fate. cambridge.org Research on various thiocarbamates has shown a strong positive correlation between the degree of adsorption and the soil's organic matter content. cambridge.orgawsjournal.org Soils with higher organic matter exhibit greater adsorption, which reduces the concentration of the herbicide in the soil solution and makes it less available for leaching or microbial uptake. capes.gov.br

The clay content of soil is also associated with adsorption, though the correlation is often secondary to that of organic matter. cambridge.orgawsjournal.org The mechanism of adsorption can involve coordination of the herbicide's carbonyl oxygen with metal ions on clay surfaces. awsjournal.org Stronger adsorption is noted in dry soils compared to moist or wet soils, as water molecules can compete for adsorption sites. ucanr.eduawsjournal.org

Leaching: Leaching is the downward movement of the herbicide through the soil profile with percolating water. The potential for a thiocarbamate to leach is inversely related to its adsorption and directly related to its water solubility. cambridge.org Compounds that are weakly adsorbed and highly soluble in water are more prone to leaching.

Studies on several thiocarbamate herbicides indicated that in most soil types, they tend to remain in the upper 3 to 6 inches of soil after application and subsequent watering. ucanr.edu In loam and heavier clay soils, leaching is limited, while in sandy soils with low organic matter, the potential for deeper movement is greater. ucanr.edu In peat soils, which are very high in organic matter, leaching is negligible. ucanr.edu The limited leaching potential suggests that under most normal conditions, thiocarbamates are likely to be degraded by microbial action in the upper soil layers before they can reach groundwater. ucanr.edu

Volatilization from Environmental Surfaces and Atmospheric Transport

Volatilization, the process of a chemical converting from a solid or liquid state into a vapor, is a significant pathway for the dissipation of many thiocarbamate herbicides from environmental surfaces, particularly soil. cambridge.org

Studies have demonstrated that thiocarbamates can be rapidly lost through vaporization after being applied as sprays to the surface of moist soils. cambridge.org The primary factor influencing the rate of volatilization from soil is the moisture content. cambridge.org Loss from dry soil surfaces is significantly lower. This is because water can displace the thiocarbamate molecules from soil adsorption sites, making them more available to enter the atmosphere. ucanr.edu Allowing the surface of a moist soil to dry for even a few hours before application can greatly reduce vaporization losses. cambridge.org

In contrast to moisture, temperature appears to have a less pronounced effect. While increasing temperature can cause a slight increase in the loss of thiocarbamates from the soil surface, soil moisture is the dominant controlling factor. cambridge.org Once volatilized, these compounds can be transported in the atmosphere, though their atmospheric persistence and transport range are not well-documented in the provided search results. Immediate incorporation of the herbicide into the soil after application is a common agricultural practice that effectively minimizes losses due to volatilization. cambridge.org

Advanced Analytical Strategies for Detection and Quantification of O Isopropyl Phenylthiocarbamate

Chromatographic Methodologies for Environmental and Biological Matrix Analysis (Non-Human)

Chromatographic techniques are paramount for the selective and sensitive analysis of O-isopropyl phenylthiocarbamate in intricate matrices. Gas and liquid chromatography, especially when coupled with mass spectrometry, provide the high resolution and specificity required for unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. The technique offers excellent separation efficiency and definitive identification based on the mass-to-charge ratio (m/z) of fragmented ions. For thiocarbamates, analysis often involves an initial acid hydrolysis step that converts them to a more stable derivative, such as carbon disulfide (CS₂), which is then analyzed. nih.gov

In a typical GC-MS analysis for thiocarbamate residues, optimization of parameters is critical. nih.gov Splitless injection can sometimes be unsuitable for achieving good chromatographic resolution, making split injection the preferred mode. nih.gov For instance, an optimized split ratio of 20:1 has been shown to provide a good balance between peak shape and response for CS₂ analysis. nih.gov The use of Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by focusing the mass spectrometer on specific ions characteristic of the target analyte. nih.gov For carbon disulfide derived from thiocarbamates, the quantifier ion is typically m/z 76, with a qualifier ion at m/z 78. nih.gov

To mitigate matrix effects and ensure instrument stability, especially when analyzing complex samples like spices or soil, a post-run bake-out of the GC column at a high temperature (e.g., 310 °C) with backflushing can be implemented. nih.gov This procedure helps to remove strongly retained matrix components, ensuring consistent performance over multiple analyses. nih.gov

Table 1: Illustrative GC-MS Parameters for Thiocarbamate Analysis (as CS₂)

| Parameter | Setting | Purpose/Rationale |

|---|---|---|

| GC Column | DB-5MS (30 m x 250 µm x 0.25 µm) | Provides good separation for semi-volatile compounds. nih.gov |

| Injection Mode | Split (e.g., 20:1 ratio) | Optimized for best peak shape and response. nih.gov |

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. nih.gov |

| Oven Program | Temperature-programmed | To ensure separation of analytes from matrix components. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. nih.gov |

| MS Detector Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for trace analysis. nih.gov |

| Target Ions | m/z 76 (Quantifier), m/z 78 (Qualifier) | Specific ions for the detection and confirmation of carbon disulfide. nih.gov |

| MS Source Temp. | 230 °C | Standard source temperature to ensure proper ionization. nih.gov |

For thiocarbamates that are thermally unstable or less volatile, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique avoids the high temperatures of a GC inlet, preventing analyte degradation. LC-MS/MS provides exceptional selectivity and sensitivity, making it ideal for complex biological and environmental matrices where extensive cleanup may not be feasible. nih.gov

The development of a multi-residue method using LC-MS/MS allows for the simultaneous analysis of various classes of compounds, increasing laboratory efficiency. nih.gov The system operates by selecting a precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring specific product ions in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise. nih.govforensicrti.org For robust method development, it is common to identify and optimize at least two MRM transitions for each target analyte. nih.govforensicrti.org

The choice of ionization source is critical; Electrospray Ionization (ESI) is commonly used in either positive or negative mode, depending on the analyte's chemical properties. nih.gov Method parameters such as capillary voltage, source temperature, and desolvation gas flow are optimized to achieve the best signal for the target compounds. nih.gov

Table 2: Typical LC-MS/MS MRM Parameters for Pesticide Analysis

| Parameter | Setting/Value | Rationale |

|---|---|---|

| Chromatography | UHPLC/HPLC | Provides separation of analytes prior to detection. |

| Ionization Mode | ESI Positive or Negative | Selected based on the chemical nature of the analyte to achieve optimal ionization. nih.gov |

| Precursor Ion (Q1) | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ | The mass of the intact ionized molecule selected for fragmentation. |

| Collision Energy | Analyte-specific (eV) | Optimized to produce a stable and abundant product ion spectrum. nih.gov |

| Product Ions (Q3) | Two or more specific fragments | Used for quantification and confirmation, enhancing specificity. nih.govforensicrti.org |

| Dwell Time | Milliseconds per transition | The time spent monitoring each MRM transition. |